2-Methyl-3-(pyridin-4-yl)aniline
Overview
Description
2-Methyl-3-(pyridin-4-yl)aniline is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted at the 4-position with an aniline group, which is further substituted with a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyridin-4-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyridine and 2-methylaniline.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, where 4-bromopyridine is coupled with 2-methylaniline in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pyridin-4-yl)aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Halogenated or nitro-substituted aniline derivatives.
Scientific Research Applications
2-Methyl-3-(pyridin-4-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyridin-4-yl)aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(pyridin-3-yl)aniline: Similar structure but with the pyridine ring substituted at the 3-position.
2-Methyl-3-(pyridin-2-yl)aniline: Similar structure but with the pyridine ring substituted at the 2-position.
3-Methyl-4-(pyridin-4-yl)aniline: Similar structure but with the methyl group at the 3-position of the aniline ring.
Uniqueness
2-Methyl-3-(pyridin-4-yl)aniline is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-methyl-3-pyridin-4-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-11(3-2-4-12(9)13)10-5-7-14-8-6-10/h2-8H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQICXQHEONPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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